molecular formula C20H19NO3S2 B15038964 (5Z)-3-ethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15038964
M. Wt: 385.5 g/mol
InChI Key: CESZXPLBFFWZDW-JXAWBTAJSA-N
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Description

(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenoxyethoxy group, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-phenoxyethoxy)benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxyethoxy and phenylmethylidene groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with a phenoxyethoxy group, which imparts specific chemical and biological properties not commonly found in other compounds

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-2-21-19(22)18(26-20(21)25)14-15-8-10-17(11-9-15)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3/b18-14-

InChI Key

CESZXPLBFFWZDW-JXAWBTAJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)SC1=S

Origin of Product

United States

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